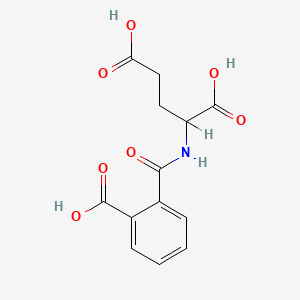
N-(o-Carboxybenzoyl)-DL-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. It is a derivative of glutamic acid, where the amino group is substituted with an o-carboxybenzoyl group. This modification imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of DL-glutamic acid with o-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form phthalic acid and glutamic acid.
Cyclization: Under acidic conditions, it can cyclize to form imides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels. Acidic or basic conditions can be used to facilitate the reaction.
Cyclization: Requires highly acidic conditions (H0 < -1) for imide formation.
Major Products
Hydrolysis: Phthalic acid and glutamic acid.
Cyclization: Imides such as N-phthaloylleucine.
Applications De Recherche Scientifique
N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting angiogenesis and cytokine production.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This inhibition prevents the proliferation and migration of endothelial cells, thereby restricting the formation of new blood vessels.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(o-Carboxybenzoyl)-L-leucine: Undergoes similar hydrolysis and cyclization reactions.
N-(o-Carboxybenzoyl)glycine: Also studied for its hydrolysis properties.
Uniqueness
N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to inhibit angiogenesis and cytokine production makes it a valuable compound in medical research .
Propriétés
Numéro CAS |
3184-19-8 |
|---|---|
Formule moléculaire |
C13H13NO7 |
Poids moléculaire |
295.24 g/mol |
Nom IUPAC |
2-[(2-carboxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |
Clé InChI |
QIWKCQDJZPRXNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


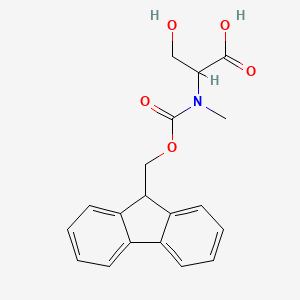
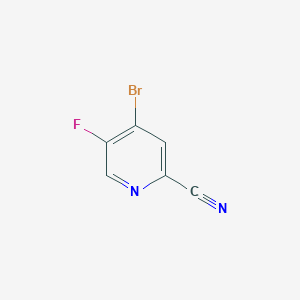
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)

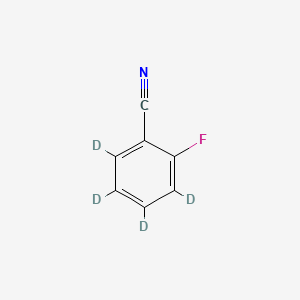

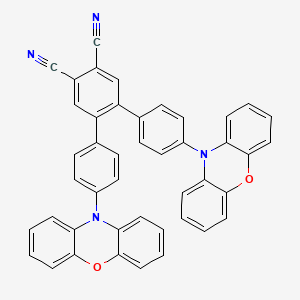


![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

